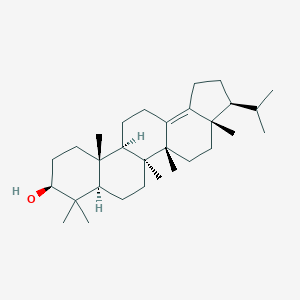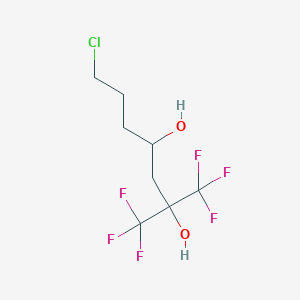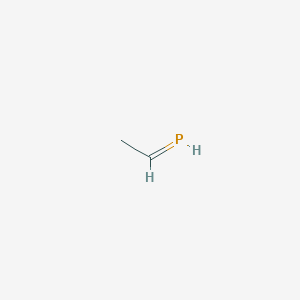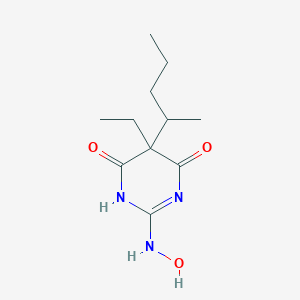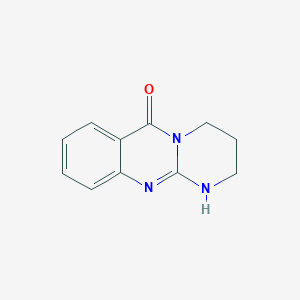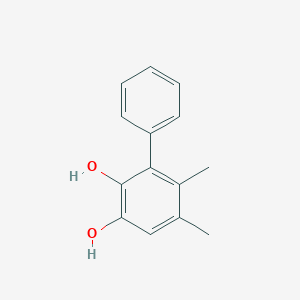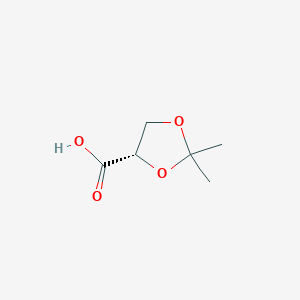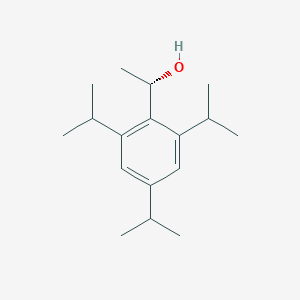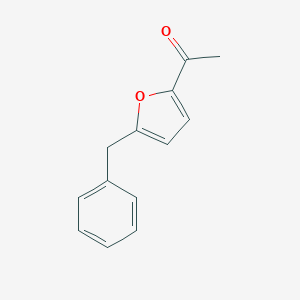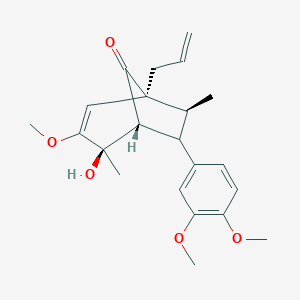
Hancinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hancinol is a naturally occurring compound that has been recently discovered to have potential therapeutic applications. Hancinol is a type of sesquiterpene lactone that is isolated from the plant Hancornia speciosa. The plant is commonly found in the tropical regions of South America and has been used in traditional medicine to treat various ailments. The purpose of Additionally, future directions for research on Hancinol will be explored.
科学研究应用
Hancinol has been the focus of several scientific research studies due to its potential therapeutic applications. One of the primary areas of research has been the anti-inflammatory properties of Hancinol. Studies have shown that Hancinol can reduce inflammation by inhibiting the production of inflammatory cytokines. This makes Hancinol a potential candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has been the anti-cancer properties of Hancinol. Studies have shown that Hancinol can induce apoptosis (programmed cell death) in cancer cells. This makes Hancinol a potential candidate for the development of anti-cancer drugs.
作用机制
The mechanism of action of Hancinol is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. For example, Hancinol can inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, Hancinol can activate the MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.
生化和生理效应
Hancinol has been shown to have several biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. Additionally, Hancinol can induce apoptosis in cancer cells by activating caspase enzymes. Hancinol has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using Hancinol in lab experiments is that it is a naturally occurring compound. This makes it less toxic than synthetic compounds and reduces the risk of side effects. Additionally, Hancinol has been shown to have low toxicity in animal studies, which makes it a potential candidate for clinical trials.
One of the limitations of using Hancinol in lab experiments is its low yield from plant material. This can make the synthesis process challenging and expensive. Additionally, the mechanism of action of Hancinol is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on Hancinol. One area of research is the development of Hancinol-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to understand the mechanism of action of Hancinol and to optimize its therapeutic potential. Finally, research is needed to explore the potential of Hancinol in other areas such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
Hancinol is a naturally occurring compound that has potential therapeutic applications. The synthesis of Hancinol involves the extraction of the compound from the Hancornia speciosa plant. Hancinol has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves modulating various signaling pathways in cells. Hancinol has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for research on Hancinol, including the development of Hancinol-based drugs and further studies to optimize its therapeutic potential.
合成方法
The synthesis of Hancinol involves the extraction of the compound from the leaves and stem bark of the Hancornia speciosa plant. The extraction process involves the use of solvents such as ethanol or methanol to dissolve the compound from the plant material. The extract is then purified using various techniques such as column chromatography or HPLC to obtain pure Hancinol. The yield of Hancinol from the plant material is relatively low, which makes the synthesis process challenging.
属性
CAS 编号 |
108864-50-2 |
|---|---|
产品名称 |
Hancinol |
分子式 |
C22H28O5 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
(1S,4R,5R,7S)-6-(3,4-dimethoxyphenyl)-4-hydroxy-3-methoxy-4,7-dimethyl-1-prop-2-enylbicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C22H28O5/c1-7-10-22-12-17(27-6)21(3,24)19(20(22)23)18(13(22)2)14-8-9-15(25-4)16(11-14)26-5/h7-9,11-13,18-19,24H,1,10H2,2-6H3/t13-,18?,19-,21-,22+/m0/s1 |
InChI 键 |
JBYGAWPYVWTNRG-KTHGADAFSA-N |
手性 SMILES |
C[C@H]1C([C@H]2C(=O)[C@@]1(C=C([C@]2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
SMILES |
CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
同义词 |
1'-allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo (3.2.1) oct-5'-ene hancinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



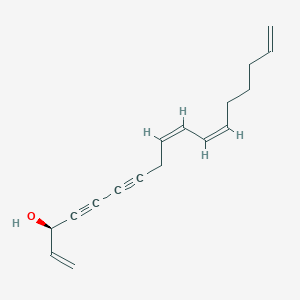
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
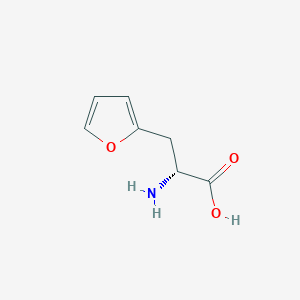
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
